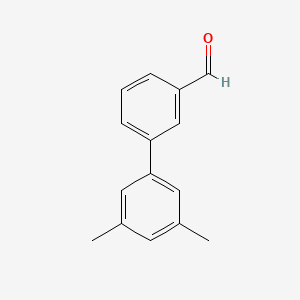

3-(3,5-Dimethylphenyl)benzaldehyde

Description

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 3-(3,5-dimethylphenyl)benzaldehyde, the most logical disconnection is at the carbon-carbon bond between the two aromatic rings. This disconnection strategy points to a cross-coupling reaction as the key bond-forming step.

The target molecule is broken down into two synthons: a 3-formylphenyl synthon and a 3,5-dimethylphenyl synthon. ias.ac.in The corresponding reagents for these synthons would be a 3-halobenzaldehyde (or a protected derivative) and a 3,5-dimethylphenylboronic acid (for Suzuki-Miyaura coupling) or a 3,5-dimethylphenyltin reagent (for Stille coupling). libretexts.orgorganic-chemistry.org The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. Functional group interconversion (FGI) might also be considered, where the aldehyde is introduced at a later stage from a more robust functional group. ias.ac.in For instance, the synthesis could start from a precursor like 3-(3,5-dimethylphenyl)benzyl alcohol, which is then oxidized to the final aldehyde.

Direct Synthesis Routes for this compound

The direct formation of the biaryl bond is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance. youtube.com

Palladium-catalyzed reactions are the premier methods for constructing C-C bonds between sp2-hybridized carbon atoms. libretexts.org The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of 3-halobenzaldehyde with 3,5-dimethylphenylboronic acid.

The general reaction scheme is as follows:

Table 1: General Scheme of Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Halobenzaldehyde | 3,5-Dimethylphenylboronic acid | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | This compound |

Ligand Design and Catalyst Optimization in Suzuki-Miyaura Reactions

The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst and influence its reactivity. Electron-rich and bulky phosphine (B1218219) ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org Examples of commonly used phosphine ligands include triphenylphosphine (B44618) (PPh₃) and Buchwald's biarylphosphine ligands like S-Phos. libretexts.orgresearchgate.net The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for these transformations. researchgate.net Catalyst precursors like Pd(PPh₃)₄ or Pd₂(dba)₃ are often used in conjunction with the desired ligand. libretexts.orgyoutube.com The optimization of the catalyst system involves screening different ligands and palladium sources to achieve the highest yield and purity of the product.

Solvent Effects and Reaction Condition Tuning for Suzuki-Miyaura Coupling

Table 2: Common Solvents and Bases in Suzuki-Miyaura Coupling

| Solvent | Base |

| Tetrahydrofuran (B95107) (THF) | Potassium Carbonate (K₂CO₃) |

| Toluene | Cesium Carbonate (Cs₂CO₃) |

| Dimethylformamide (DMF) | Potassium Phosphate (B84403) (K₃PO₄) |

| Water (as co-solvent) | Sodium Ethoxide (NaOEt) |

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of a 3-halobenzaldehyde with a (3,5-dimethylphenyl)trialkylstannane.

The general reaction scheme is as follows:

Table 3: General Scheme of Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Halobenzaldehyde | (3,5-Dimethylphenyl)trialkylstannane | Pd(0) complex | This compound |

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orgorgsyn.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org A variety of palladium catalysts, such as Pd(PPh₃)₄, are effective for this transformation. libretexts.org The reaction conditions are generally mild, and it is compatible with a wide range of functional groups. orgsyn.org Recent advancements have focused on developing more efficient catalysts and conditions to expand the scope and utility of the Stille coupling. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFFXFTXKCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374412 | |

| Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-47-0 | |

| Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,5 Dimethylphenyl Benzaldehyde

Direct Synthesis Routes for 3-(3,5-Dimethylphenyl)benzaldehyde

Transition Metal-Catalyzed Cross-Coupling Approaches

Negishi Coupling Methodologies

The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This methodology is highly effective for the synthesis of biaryl compounds like this compound due to its high functional group tolerance and the relatively mild reaction conditions required. wikipedia.orgorganic-chemistry.org

The general strategy involves the coupling of a (3,5-dimethylphenyl)zinc halide with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde). The organozinc reagent can be prepared in situ from the corresponding 3,5-dimethylphenyl Grignard reagent or organolithium by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂).

A typical reaction involves stirring the 3-halobenzaldehyde with the (3,5-dimethylphenyl)zinc halide in the presence of a palladium(0) catalyst. Common catalysts include those generated in situ from palladium(II) precursors like Pd(OAc)₂ or stable Pd(0) complexes such as Pd(PPh₃)₄, often in combination with phosphine (B1218219) ligands that stabilize the catalyst and modulate its reactivity. nih.gov The aldehyde functionality is generally well-tolerated under Negishi conditions, making protection unnecessary in many cases.

Table 1: Representative Conditions for Negishi Coupling Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | 3-Bromobenzaldehyde |

| Organometallic | (3,5-Dimethylphenyl)zinc chloride |

| Catalyst | Pd(OAc)₂ (2 mol%) with CPhos (4 mol%) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | Room Temperature to 60 °C |

| Notes | The organozinc reagent is typically prepared by adding a solution of 3,5-dimethylphenyllithium (B8471337) to ZnCl₂ in THF. |

Other Emerging Cross-Coupling Technologies

Besides Negishi coupling, other palladium-catalyzed cross-coupling reactions are paramount in the synthesis of biaryl aldehydes.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation, coupling an organoboron species with an organic halide or triflate. libretexts.org For the synthesis of this compound, this would involve the reaction of 3,5-dimethylphenylboronic acid with a 3-halobenzaldehyde. The reaction requires a base, such as sodium carbonate or potassium phosphate (B84403), to facilitate the transmetalation step. youtube.com A variety of palladium catalysts and ligands can be employed to optimize yield and reaction time. nih.govnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide. wikipedia.orgcommonorganicchemistry.com The synthesis would proceed by reacting a tributylstannane derivative, such as (3,5-dimethylphenyl)tributylstannane, with 3-iodobenzaldehyde (B1295965). A key advantage of the Stille reaction is its tolerance to a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgcore.ac.uk

Heck Coupling: The Mizoroki-Heck reaction typically couples an aryl halide with an alkene. researchgate.netresearchgate.net A potential, though less direct, route to the target compound could involve coupling 3-bromobenzaldehyde with 3,5-dimethylstyrene. This would yield a stilbene (B7821643) derivative, which would then require subsequent oxidation of the newly introduced double bond to form the desired biaryl structure.

Table 2: Comparison of Cross-Coupling Technologies for Biaryl Aldehyde Synthesis

| Coupling Reaction | Organometallic Reagent | Typical Halide | Key Additives |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl-Br, Aryl-I, Aryl-OTf | Base (e.g., K₂CO₃, Cs₂CO₃) |

| Stille | Arylstannane | Aryl-I, Aryl-Br | Cu(I) salts (optional) |

| Heck | Alkene | Aryl-Br, Aryl-I | Base (e.g., Et₃N, K₂CO₃) |

Grignard Reagent-Mediated Syntheses

Grignard reagents are strong nucleophiles and bases that are fundamental in organic synthesis for forming carbon-carbon bonds. libretexts.org A convergent synthesis of this compound can be envisioned through two primary Grignard-based routes.

The first and more direct approach involves a cross-coupling reaction. The commercially available 3,5-dimethylphenylmagnesium bromide can be coupled with 3-bromobenzaldehyde using a nickel or palladium catalyst. sigmaaldrich.comthermofisher.com For instance, catalysts like NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are effective for such aryl-aryl couplings.

A second, multi-step approach involves the reaction of a Grignard reagent with a formylating agent. For example, 3,5-dimethylphenylmagnesium bromide can react with a formyl anion equivalent or an electrophilic formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate, followed by acidic workup to reveal the aldehyde. youtube.com However, this would yield 3,5-dimethylbenzaldehyde (B1265933), not the target biaryl. google.com To obtain the target, one would need to start with a biaryl halide, such as 3-bromo-3',5'-dimethylbiphenyl, convert it to the Grignard reagent, and then react it with a formylating agent.

Organolithium Chemistry in the Preparation of this compound

Organolithium reagents are even more reactive nucleophiles and stronger bases than their Grignard counterparts. libretexts.orgwikipedia.orgyoutube.com Their application in synthesizing this compound follows similar logic.

One pathway is through a lithium-halogen exchange. 3-Bromobenzaldehyde can be treated with two equivalents of an alkyllithium, such as tert-butyllithium, at low temperatures. The first equivalent performs a lithium-halogen exchange to generate 3-formylphenyllithium, while the second equivalent adds to the aldehyde carbonyl. Subsequent reaction with a 3,5-dimethylphenyl electrophile is not a standard approach.

A more viable route involves preparing 3,5-dimethylphenyllithium from 1-bromo-3,5-dimethylbenzene (B43891) and a strong lithium base. This organolithium species can then be used in a cross-coupling reaction with a 3-halobenzaldehyde, often after transmetalation to a different metal like zinc (for Negishi coupling) or boron (for Suzuki coupling). youtube.com Alternatively, 3,5-dimethylphenyllithium can be added to a protected 3-bromobenzaldehyde, such as the corresponding acetal (B89532). After the coupling reaction, deprotection would yield the final aldehyde. masterorganicchemistry.com

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide (CO). nih.gov This method can be a powerful tool for synthesizing aldehydes from aryl halides or triflates.

To synthesize this compound, this approach would typically start from a pre-formed biaryl halide, such as 3-bromo-3',5'-dimethylbiphenyl. This precursor could itself be synthesized via a standard cross-coupling reaction. The carbonylation of 3-bromo-3',5'-dimethylbiphenyl would be carried out under a carbon monoxide atmosphere with a palladium catalyst, a phosphine ligand, and a hydride source (e.g., a silane (B1218182) like polymethylhydrosiloxane, PMHS). The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by CO insertion into the aryl-palladium bond to form a benzoyl-palladium intermediate. Subsequent reductive elimination with the hydride source furnishes the aldehyde.

Table 3: General Scheme for Palladium-Catalyzed Carbonylation

| Substrate | Reagents | Catalyst System | Product |

|---|

Synthesis of this compound from Precursor Molecules

Transformation of Halo-Substituted Benzaldehyde (B42025) Derivatives

One of the most direct and common strategies for preparing this compound involves the transformation of a halo-substituted benzaldehyde derivative. This approach uses the halogen atom as a reactive handle for a carbon-carbon bond-forming reaction, typically a palladium-catalyzed cross-coupling.

The starting material is a commercially available 3-halobenzaldehyde, with 3-bromobenzaldehyde and 3-iodobenzaldehyde being the most common choices due to their higher reactivity in oxidative addition compared to 3-chlorobenzaldehyde. libretexts.org This substrate is then coupled with an organometallic reagent derived from 3,5-dimethylbenzene.

The choice of organometallic partner dictates the specific named reaction used:

Suzuki Coupling: 3,5-Dimethylphenylboronic acid is coupled with 3-bromobenzaldehyde.

Negishi Coupling: (3,5-Dimethylphenyl)zinc halide is coupled with 3-bromobenzaldehyde.

Stille Coupling: (3,5-Dimethylphenyl)tributylstannane is coupled with 3-iodobenzaldehyde.

In all these cases, the aldehyde group's presence must be considered. While often tolerated, it can sometimes interfere with the reaction, for example, by acting as a substrate for nucleophilic addition by the organometallic reagent, particularly with more reactive Grignard or organolithium species. To circumvent this, the aldehyde can be protected as an acetal (e.g., using ethylene (B1197577) glycol). The cross-coupling reaction is then performed, followed by an acidic workup to hydrolyze the acetal and regenerate the aldehyde functionality.

Functional Group Interconversions on Aryl-Substituted Precursors

Once the core 3-(3,5-dimethylphenyl)phenyl structure is assembled, the target aldehyde can be synthesized through the chemical transformation of a precursor functional group. This approach, known as functional group interconversion (FGI), is a cornerstone of synthetic strategy. imperial.ac.uk Common precursors to the aldehyde include corresponding alcohols, nitriles, or esters.

One of the most direct methods is the oxidation of a primary alcohol. imperial.ac.uksolubilityofthings.com The precursor, (3-(3,5-dimethylphenyl)phenyl)methanol, can be oxidized to this compound. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) or the Collins' reagent (a complex of chromium(VI) oxide and pyridine) are effective for this transformation, as they can be used in non-aqueous environments to stop the reaction at the aldehyde stage. imperial.ac.uk

Alternatively, the aldehyde can be formed via the reduction of a corresponding nitrile or ester. For example, 3-(3,5-dimethylphenyl)benzonitrile (B1353134) can be reduced to the target aldehyde using one equivalent of Diisobutylaluminium hydride (DIBAL-H), which selectively reduces the nitrile to an imine that is then hydrolyzed upon workup to yield the aldehyde. vanderbilt.edu Similarly, an ester like methyl 3-(3,5-dimethylphenyl)benzoate can be reduced to the aldehyde using DIBAL-H at low temperatures.

| Precursor Compound | Transformation | Reagents | Product |

| (3-(3,5-Dimethylphenyl)phenyl)methanol | Oxidation | Pyridinium chlorochromate (PCC) or Collins' Reagent | This compound |

| 3-(3,5-Dimethylphenyl)benzonitrile | Reduction | Diisobutylaluminium hydride (DIBAL-H) | This compound |

| Methyl 3-(3,5-dimethylphenyl)benzoate | Reduction | Diisobutylaluminium hydride (DIBAL-H) | This compound |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For a molecule like this compound, the key C-C bond-forming step to create the biaryl structure is a prime target for green innovation. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for this purpose. sandiego.edunumberanalytics.com It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.org For the title compound, this would typically involve the coupling of 3-formylphenylboronic acid with 1-bromo-3,5-dimethylbenzene, or a similar pairing where one reactant is a halide and the other a boronic acid or ester.

The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Aqueous Phase Syntheses

A significant advancement in making the Suzuki-Miyaura coupling greener is the use of water as a reaction solvent. sandiego.edulibretexts.org Traditional cross-coupling reactions often rely on volatile and toxic organic solvents. Performing the synthesis in aqueous media offers substantial environmental and safety benefits. Organoboron reagents are often stable and soluble in water, making them well-suited for such conditions. libretexts.org

Research has shown that Suzuki couplings for the synthesis of biaryl derivatives can proceed efficiently in mixed aqueous systems, such as ethanol (B145695)/water, or even in pure water, often with the aid of a suitable base like potassium phosphate. nih.govrsc.org The use of water as a solvent can simplify product isolation and potentially allow for the recycling of the palladium catalyst. rsc.org

| Coupling Partners | Catalyst System | Base | Solvent System | Key Feature |

| Aryl Halide + Arylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Ethanol / Water | High yields obtained in mixed aqueous solvent. nih.gov |

| Aryl Halide + Arylboronic Acid | Pd(OAc)₂ | Various | Water | Effective coupling in pure water, reducing organic waste. rsc.org |

| Iodoarenes + Arylboronic Acids | Pd/C | Potassium Fluoride (KF) | Methanol (B129727) / Water | Heterogeneous catalyst used in aqueous mixture. documentsdelivered.com |

Solvent-Free Reaction Systems

An even more advanced green chemistry approach is the development of solvent-free reaction systems. Eliminating the solvent entirely minimizes waste, reduces purification steps, and can lead to higher reaction rates. While challenging, progress has been made in performing C-C bond-forming reactions under solvent-free or minimal-solvent conditions.

For biaryl synthesis, metal-free methods involving photoextrusion from aryl phosphates have been explored, which can be performed with minimal solvent. beilstein-journals.org Another approach involves the coupling of an aryne with sulfinic acid salts under metal-free conditions, which also represents a move towards more sustainable synthesis. rsc.org While direct, solvent-free Suzuki-type couplings for aldehydes are less common, the field is actively moving towards minimizing solvent use through high-concentration reactions or the use of recyclable or non-traditional solvent systems.

Biocatalytic Pathways (if applicable)

The use of enzymes (biocatalysis) to perform complex chemical transformations is a rapidly growing area of green chemistry. Enzymes offer unparalleled selectivity under mild, aqueous conditions. However, the application of biocatalytic methods for the direct synthesis of complex biaryl compounds like this compound is not well-documented in current scientific literature. The construction of C-C bonds between two aromatic rings remains a significant challenge for biocatalysis. This stands as a frontier in synthetic chemistry, with the potential for future research to develop enzymatic pathways that could replace the reliance on transition-metal catalysts for reactions like the Suzuki-Miyaura coupling.

Chemical Reactivity and Transformations of 3 3,5 Dimethylphenyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is the primary site of chemical reactivity in 3-(3,5-Dimethylphenyl)benzaldehyde, undergoing a variety of transformations typical for aromatic aldehydes.

Nucleophilic Addition Reactions

The partial positive charge on the carbonyl carbon of the aldehyde makes it an electrophilic center, susceptible to attack by nucleophiles. This initial addition step is central to many of its key reactions. rsc.org

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily react with this compound. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbonyl carbon. This forms a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comchemguide.co.uk This method is a powerful tool for carbon-carbon bond formation. researchgate.net

The general transformation can be summarized as follows:

Nucleophilic Attack: The organometallic reagent adds to the carbonyl group.

Protonation: An acidic workup (e.g., with aqueous NH₄Cl or dilute HCl) yields the final alcohol product. masterorganicchemistry.com

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | R-MgX (Grignard Reagent) | 1. Anhydrous ether or THF 2. H₃O⁺ workup | Secondary Alcohol |

| This compound | R-Li (Organolithium Reagent) | 1. Anhydrous solvent (e.g., hexanes, ether) 2. H₃O⁺ workup | Secondary Alcohol |

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, such as sodium or potassium cyanide (NaCN or KCN), which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.org The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate by a proton source (like HCN itself) yields the cyanohydrin. libretexts.orgualberta.ca

Cyanohydrins are valuable synthetic intermediates. youtube.com Their utility stems from the reactivity of the nitrile group, which can be:

Hydrolyzed: Treatment with hot aqueous acid converts the nitrile into a carboxylic acid, yielding an α-hydroxy acid. youtube.comlibretexts.org

Reduced: Reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts the nitrile into a primary amine, forming a β-aminoalcohol. youtube.comlibretexts.org

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | NaCN, H⁺ (e.g., H₂SO₄) | 3-(3,5-Dimethylphenyl)phenyl(hydroxy)acetonitrile (a cyanohydrin) |

| Cyanohydrin product | H₃O⁺, Heat | α-Hydroxy-3-(3,5-dimethylphenyl)phenylacetic acid |

| Cyanohydrin product | 1. LiAlH₄ 2. H₂O | 2-Amino-1-(3-(3,5-dimethylphenyl)phenyl)ethanol |

Olefination reactions provide a crucial method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

The Wittig reaction employs a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. echemi.commasterorganicchemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. stackexchange.comlibretexts.org The stereochemical outcome depends on the ylide's stability; non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. echemi.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgalfa-chemistry.com The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org A key feature of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

| Reaction | Reactant | Reagent Type | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | This compound | Phosphorus Ylide (Ph₃P=CHR) | (Z)-alkene (with non-stabilized ylides) (E)-alkene (with stabilized ylides) |

| Horner-Wadsworth-Emmons | This compound | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | (E)-alkene |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate). wikipedia.org The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgtue.nl

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type addition product subsequently undergoes dehydration to yield a stable α,β-unsaturated compound. wikipedia.orgnih.gov If a reactant like malonic acid is used, the condensation can be followed by decarboxylation. wikipedia.org

| Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Weak base (e.g., piperidine), Ethanol (B145695), RT | α,β-Unsaturated dinitrile |

| This compound | Diethyl malonate | Weak base, Heat | α,β-Unsaturated diester |

| This compound | Malonic Acid | Pyridine, Heat (Doebner modification) | α,β-Unsaturated carboxylic acid (after decarboxylation) |

Reduction Reactions of the Aldehyde Group

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding [3-(3,5-dimethylphenyl)phenyl]methanol. This transformation is a fundamental process in organic synthesis.

Common laboratory reagents for this reduction include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like ethanol or methanol (B129727). It efficiently reduces aldehydes and ketones without affecting other functional groups like esters or nitriles. rsc.org

Lithium aluminum hydride (LiAlH₄): A much more powerful and less selective reducing agent. It must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by a careful aqueous workup. It will reduce aldehydes, ketones, esters, and carboxylic acids.

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for reducing aldehydes to primary alcohols.

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | NaBH₄, CH₃OH | [3-(3,5-Dimethylphenyl)phenyl]methanol |

| This compound | 1. LiAlH₄, THF 2. H₃O⁺ workup | [3-(3,5-Dimethylphenyl)phenyl]methanol |

| This compound | H₂, Pd/C catalyst | [3-(3,5-Dimethylphenyl)phenyl]methanol |

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,5-dimethylbenzoic acid. This is a common transformation in organic synthesis. Various oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Research has shown that the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) can yield both 3,5-dimethylbenzaldehyde (B1265933) and 3,5-dimethylbenzoic acid. In one study, using an iridium pincer complex as a catalyst with silver(I) oxide (Ag₂O) as the terminal oxidant at 130 °C, a combined yield of 35% for the aldehyde and acid was achieved. researchgate.netrsc.orgresearchgate.net Another patent describes a process where mesitylene is converted to a mixture of 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid, with the ratio depending on the reaction temperature. At 100°C, the reaction yielded 14% of the aldehyde and 71% of the acid. google.com

Table 2: Oxidation of Mesitylene to 3,5-Dimethylbenzaldehyde and 3,5-Dimethylbenzoic Acid

| Catalyst/Reagent | Temperature | Product(s) | Yield | Reference |

|---|---|---|---|---|

| (Phebox)Ir(OCOCF₃)₂OH₂ / Ag₂O | 130 °C | 3,5-Dimethylbenzaldehyde & 3,5-Dimethylbenzoic acid | 35% (combined) | researchgate.netrsc.orgresearchgate.net |

| Not specified | 100 °C | 3,5-Dimethylbenzaldehyde | 14% | google.com |

The Baeyer-Villiger oxidation is a reaction that converts ketones to esters and aldehydes to carboxylic acids or formates using peroxy acids as reagents. While this is a well-established reaction, specific studies detailing the Baeyer-Villiger oxidation of this compound are not widely reported in the surveyed scientific literature. google.combath.ac.uk In principle, the reaction would involve the treatment of the aldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which would insert an oxygen atom between the carbonyl carbon and the hydrogen to yield 3,5-dimethylbenzoic acid.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] cycloadditions involving the aldehyde)

The aldehyde group of this compound is generally not a reactive participant in standard Diels-Alder reactions, where electron-withdrawing groups on the dienophile are preferred. However, the aldehyde can be involved in other types of cycloaddition or multi-step reactions that incorporate a cycloaddition step.

For instance, 3,5-dimethylbenzaldehyde has been used as a starting material in reaction sequences that lead to complex polycyclic structures. One study describes a photoenolization/Diels-Alder (PEDA) sequence where an ortho-methyl group on an aromatic ketone or aldehyde can photo-enolize to form a reactive diene, which can then undergo a [4+2] cycloaddition. tdx.cat Other research has utilized 3,5-dimethylbenzaldehyde in condensation reactions to form enones, which can then participate in subsequent cycloaddition reactions. acs.orgnih.gov The aldehyde has also been noted in the context of [3+2] intramolecular cross cycloadditions of related structures. sci-hub.se

Reactions on the Aromatic Rings of this compound

The aromatic ring of this compound is activated by the two electron-donating methyl groups. The aldehyde group, being a meta-director and deactivating, along with the ortho, para-directing methyl groups, influences the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho to the aldehyde group (positions 2 and 6) and the position para to the aldehyde group (position 4) are the most likely sites for substitution.

Documented examples of electrophilic aromatic substitution on 3,5-dimethylbenzaldehyde include nitration and bromination.

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the 4-position, yielding 4-nitro-3,5-dimethylbenzaldehyde. This reaction reportedly proceeds with yields in the range of 65-72%.

Bromination : The reaction with a brominating agent, likely in the presence of a Lewis acid catalyst, results in the formation of 4-bromo-3,5-dimethylbenzaldehyde (B1289205) with reported yields of 55-60%.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product | Position of Substitution | Reported Yield |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3,5-dimethylbenzaldehyde | 4 | 65-72% |

Electrophilic Aromatic Substitution Patterns

Predicting the outcomes of electrophilic aromatic substitution on this compound is complex due to the presence of two distinct aromatic rings with competing directing groups.

Ring A (Benzaldehyde moiety): The aldehyde group (-CHO) is a deactivating, meta-directing group. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the aldehyde, which are C5 and the carbon atom of the biphenyl (B1667301) bond. The biphenyl linkage itself also influences the reactivity.

Ring B (3,5-Dimethylphenyl moiety): The two methyl groups (-CH₃) are activating, ortho, para-directing groups. Electrophilic attack on this ring would be directed to the C2, C4, and C6 positions.

Determining the absolute regioselectivity and relative reaction rates between the two rings would require experimental studies, such as competitive nitration or halogenation reactions, which are not currently documented for this compound.

Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful synthetic tool, but its application to this compound is not described in the literature.

Potential Lithiation Sites: The aldehyde group could potentially direct lithiation to the C2 position of the benzaldehyde (B42025) ring. However, organolithium reagents can also react directly with the aldehyde carbonyl group. The directing ability of the ether linkage in a SEM-protected pyrrolopyrimidine has been demonstrated, but analogous studies on this specific biphenyl aldehyde are absent. ntnu.no Lateral lithiation, the deprotonation of a benzylic C-H bond, could also be a possibility at the methyl groups, although this typically requires strong bases and specific directing groups. researchgate.net Without experimental data, the feasibility and outcome of lithiation reactions remain unknown.

Benzylic Functionalization

The functionalization of the benzylic C-H bonds of the two methyl groups on the dimethylphenyl ring is theoretically possible. nih.gov Methods involving radical initiators or transition-metal catalysis could potentially lead to oxidation or substitution at these positions. For instance, selective oxidation of a methyl group to an aldehyde has been achieved on similar structures like mesitylene. google.com However, no studies have been published that apply these methods specifically to this compound to confirm the viability and selectivity of such transformations.

Multicomponent Reactions Incorporating this compound

Aldehydes are common components in various multicomponent reactions (MCRs) such as the Biginelli, Hantzsch, or Ugi reactions, which are efficient methods for synthesizing complex molecules in a single step. frontiersin.orgtcichemicals.com While it is plausible that this compound could serve as the aldehyde component in these reactions, no specific examples or studies detailing its use have been found. Research in this area would be necessary to determine its reactivity and the types of scaffolds that can be generated.

Mechanistic Investigations of Key Transformations

Due to the absence of studies on the reactivity of this compound, there is consequently no literature available on the mechanistic details of its transformations.

Kinetic Studies of Specific Reactions

A thorough search of scientific databases and literature reveals no specific kinetic studies or corresponding data tables for reactions involving this compound.

Derivatives and Analogues of 3 3,5 Dimethylphenyl Benzaldehyde

Synthesis of Alcohol Derivatives

The reduction of the aldehyde functional group in 3-(3,5-Dimethylphenyl)benzaldehyde to a primary alcohol, (3-(3,5-Dimethylphenyl)phenyl)methanol, is a fundamental transformation in organic synthesis. This conversion can be efficiently achieved using various reducing agents.

A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). The reaction is typically carried out at room temperature and proceeds with high yield. For instance, the reduction of a similar aldehyde, 3,5-dihydroxybenzaldehyde, to its corresponding alcohol has been demonstrated using NaBH₄ in tetrahydrofuran (B95107) (THF). chemicalbook.com This method is generally applicable to a wide range of substituted benzaldehydes.

Alternatively, more complex reducing agents can be employed. For example, a method for the synthesis of 3,5-dihydroxybenzyl alcohol involves the in-situ generation of a reducing agent from sodium borohydride and iodine in THF. chemicalbook.com While this specific example pertains to a different substrate, the underlying principle of aldehyde reduction is transferable.

Another approach to obtaining alcohol derivatives is through Friedel-Crafts alkylation followed by hydrolysis. For example, diphenylmethanol (B121723) derivatives can be synthesized from substituted benzenes and chloroform (B151607) in the presence of a Lewis acid like aluminum chloride (AlCl₃), followed by hydrolysis catalyzed by alumina. nih.gov This multi-step process offers a route to more complex alcohol structures.

Synthesis of Carboxylic Acid Derivatives

The oxidation of the aldehyde group in this compound to a carboxylic acid, 3-(3,5-Dimethylphenyl)benzoic acid, is another key synthetic transformation. This can be accomplished using a variety of oxidizing agents.

A standard laboratory method for this conversion is the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. Another common reagent is chromic acid (H₂CrO₄), often generated in situ from a chromium(VI) salt and a strong acid. The properties, synthesis, and reactions of carboxylic acids are well-documented in organic chemistry literature. chadsprep.com

Furthermore, greener synthetic methods are being developed for such transformations. For instance, microwave-assisted synthesis of 3,5-dinitrobenzoates from alcohols and 3,5-dinitrobenzoic acid in the presence of sulfuric acid has been reported. hansshodhsudha.comresearchgate.net While this is an esterification reaction, it highlights the use of microwave technology to promote reactions involving carboxylic acid derivatives, which could be adapted for the synthesis of esters from 3-(3,5-Dimethylphenyl)benzoic acid.

Synthesis of Imine and Oxime Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.

The synthesis of imines is typically achieved by reacting the aldehyde with a primary amine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. For example, the synthesis of benzylidene amino-benzimidazole scaffolds involves the reaction of a substituted benzaldehyde (B42025) with an amino-benzimidazole derivative. nih.gov

Similarly, oximes are prepared by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, to neutralize the liberated HCl. A general procedure for oxime formation involves heating the aldehyde and hydroxylamine hydrochloride in a solvent like ethanol with a base. nih.gov The resulting oximes can exist as E and Z isomers, and their stereochemistry can be of interest.

Synthesis of Chalcones and Related α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds that can be synthesized from this compound through the Claisen-Schmidt condensation. researchgate.netcore.ac.ukjetir.org This reaction involves the base-catalyzed condensation of the aldehyde with an appropriate acetophenone (B1666503).

The general procedure for chalcone (B49325) synthesis involves dissolving the benzaldehyde derivative and an acetophenone in a solvent like ethanol, followed by the addition of a base such as potassium hydroxide or sodium hydroxide. researchgate.netnih.gov The reaction is often stirred at room temperature or slightly elevated temperatures. researchgate.net The product chalcone precipitates from the reaction mixture and can be purified by recrystallization or column chromatography. researchgate.netjetir.org

Several methods have been developed to improve the efficiency and environmental friendliness of chalcone synthesis, including:

Wittig Reaction: An alternative to the aldol (B89426) condensation is the Wittig reaction, where the aldehyde reacts with a stabilized ylide in water, often providing high yields and purity. nih.gov

Solvent-Free Conditions: Grinding the aldehyde, ketone, and a solid base like sodium hydroxide in a mortar and pestle provides a solvent-free method for chalcone synthesis. jetir.orgrsc.org

Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and improve yields. rsc.org

The Claisen-Schmidt condensation can also proceed under acidic conditions, where the reaction proceeds through an enol intermediate. core.ac.uk

Synthesis of Heterocyclic Compounds Incorporating the 3-(3,5-Dimethylphenyl) moiety

The versatile reactivity of this compound and its derivatives allows for their use in the synthesis of various heterocyclic compounds.

One approach involves the use of chalcones derived from the aldehyde as precursors. For example, the reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives. rsc.org

Another strategy involves multi-component reactions. For instance, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones, which can be conceptually linked to precursors derived from the title aldehyde. beilstein-journals.org

Furthermore, lipase-catalyzed reactions have been employed for the synthesis of heterocyclic compounds. For example, the reaction between 2-amino-3,5-dibromobenzaldehyde (B195418) and cyclopentanone, catalyzed by porcine pancreatic lipase (B570770) (PPL), yields quinoline (B57606) derivatives. researchgate.net This enzymatic approach offers a green and efficient route to heterocyclic structures.

Design and Synthesis of Advanced Scaffolds Derived from this compound

The this compound moiety can be incorporated into more complex and advanced molecular scaffolds. These scaffolds are often designed with specific functionalities and three-dimensional arrangements for applications in materials science and medicinal chemistry. osti.gov

The design of such scaffolds often involves a modular approach, where the aldehyde or its derivatives are coupled with other building blocks. For instance, the synthesis of neoteric benzylidene amino-benzimidazole scaffolds has been reported, where the benzaldehyde derivative is a key component. nih.gov These scaffolds can be further derivatized to create a library of compounds for various applications. The design process may utilize computational tools like AutoDock Vina to predict the binding of these scaffolds to biological targets. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for applications where specific stereoisomers are required.

One strategy involves the use of chiral catalysts in reactions involving the aldehyde or its derivatives. For example, asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using chiral vanadyl methoxide (B1231860) complexes, where a 3-(2,5-dimethyl)phenyl group was part of the catalyst ligand, demonstrating the influence of such moieties on enantiocontrol. nih.gov

Another approach is the stereoselective synthesis of unsymmetrical 3,3-diarylpropenals through a Suzuki-Miyaura reaction of (Z)-3-aryl-3-chloropropenal intermediates. This method allows for the synthesis of 3,3-diarylpropenoic acids with high stereochemical control, which are precursors to 4-arylcoumarins. researchgate.net The stereochemistry of the starting chloropropenal dictates the stereochemistry of the final product.

Applications in Organic Synthesis and Materials Science

3-(3,5-Dimethylphenyl)benzaldehyde as a Versatile Building Block in Complex Molecule Synthesis

Organic building blocks are fundamental to the bottom-up assembly of complex molecules, finding critical applications in medicinal chemistry, organic synthesis, and materials science. nih.gov Aldehydes, in particular, are a cornerstone of synthetic organic chemistry due to their vast and well-established reactivity. rsc.orgtechvina.vn The aldehyde group can participate in a wide array of chemical transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, making it a gateway to a diverse range of functional groups and molecular frameworks. rsc.org

The biphenyl (B1667301) moiety in this compound provides a rigid and sterically defined scaffold. Biphenyl derivatives are key intermediates in the production of a wide array of pharmaceuticals, agricultural products, and liquid crystals. rsc.org The substitution pattern on the biphenyl rings can be tailored to fine-tune the electronic and physical properties of the final molecule.

While direct documentation of this compound in agrochemical synthesis is not extensively available, the synthesis of biphenyl and azabiphenyl derivatives has been explored for their potential as insecticidal agents. nih.gov For instance, substituted biphenyl anilines, which can be synthesized from benzaldehydes, are crucial in the preparation of various agrochemicals. rsc.org The general synthetic utility of substituted benzaldehydes in creating compounds with herbicidal and insecticidal properties is well-established. acs.org For example, they can be used as starting materials for the synthesis of complex heterocyclic structures found in active agrochemical ingredients. Given these precedents, this compound represents a potential starting material for novel agrochemical candidates, where the dimethylphenyl group could influence the biological activity and physical properties of the final product.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Substituted benzaldehydes are important intermediates in the fine chemical industry, used in the synthesis of pharmaceuticals, dyes, and fragrances. techvina.vnpatsnap.com The biphenyl structure is also a common motif in many pharmaceutical compounds. wikipedia.org

The synthesis of various biphenyl derivatives through methods like the Suzuki-Miyaura cross-coupling reaction often utilizes bromo-substituted precursors which can be further functionalized. rsc.org A compound like this compound could be synthesized and then elaborated into more complex structures for use as advanced fine chemicals. For example, the aldehyde can be converted into other functional groups, and the biphenyl backbone can be further substituted to create a library of compounds for screening in various applications.

Role in the Synthesis of Functional Materials

The unique combination of a reactive aldehyde and a rigid biphenyl core in this compound makes it an attractive candidate for the synthesis of functional materials with tailored properties.

Biphenyl-containing monomers are utilized to create crosslinked polymers with unique properties, including noncovalent intramolecular interactions that influence the material's network structure. nih.gov The biphenyl units can induce liquid crystalline phases in polymers, leading to materials with ordered structures and anisotropic properties. nih.gov While specific polymerization of this compound is not detailed in the literature, its aldehyde functionality allows for its incorporation into polymers through reactions like condensation polymerization. Coordination polymers have also been synthesized from biphenyl-dicarboxylate linkers, demonstrating the versatility of the biphenyl unit in creating diverse polymeric architectures. acs.orgnih.gov Bio-based biphenyl compounds have been successfully polymerized, highlighting a sustainable approach to creating functional polymers. rsc.org

Table 1: Examples of Polymer Systems Incorporating Biphenyl Moieties

| Polymer Type | Biphenyl Monomer Example | Resulting Polymer Properties |

|---|---|---|

| Crosslinked Acrylate | 4,4'-dihydroxybiphenyldiacrylate | Network with noncovalent pi-pi stacking interactions |

| Coordination Polymer | Dihydroxy-functionalized biphenyl dicarboxylic acid | Diverse structural types with catalytic activity |

Biphenyl derivatives are a cornerstone in the field of liquid crystals (LCs), with many commercially important liquid crystal displays (LCDs) utilizing cyanobiphenyls. wikipedia.org The rigid, elongated structure of the biphenyl core is conducive to the formation of mesophases. Research has shown that various substituted biphenyls exhibit liquid crystalline properties. rsc.orgtandfonline.comtandfonline.comnih.gov The synthesis of liquid crystalline materials often involves the reaction of aldehydes with other mesogenic cores to create larger, more complex structures. rsc.orgasianpubs.org The aldehyde group of this compound could be reacted with an appropriate amine to form a Schiff base, a common linkage in liquid crystalline compounds. The dimethyl substitution pattern on the phenyl ring would influence the packing of the molecules and thus the transition temperatures and types of liquid crystal phases formed.

Table 2: Phase Transitions of Selected Biphenyl-Based Liquid Crystals Data for illustrative purposes and not specific to this compound derivatives.

| Compound | Phase Transitions (°C) |

|---|---|

| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | Crystalline to Nematic: 24, Nematic to Isotropic: 35 |

| Deuterated 5CB (5CB-d8) | Crystalline to Nematic: 19, Nematic to Isotropic: 28 |

Biphenyl derivatives are widely used in the synthesis of materials for organic light-emitting diodes (OLEDs), serving as fluorescent layers and building blocks for host materials. rsc.org The biphenyl core can be functionalized with donor and acceptor groups to tune the emission color and efficiency of the resulting OLED device. Benzophenone-based derivatives, which share the biphenyl-like structure, have been extensively studied for their applications in OLEDs, acting as both emitters and host materials. nih.govmdpi.com

Bipolar host materials, which can transport both holes and electrons, are crucial for efficient OLEDs, and biphenyl cores are often used in their design. nih.gov The aldehyde group of this compound provides a reactive handle to attach other functional units, such as electron-donating or electron-withdrawing groups, to create novel materials for OLEDs. For instance, it could be a precursor for synthesizing twisted donor-acceptor molecules, a strategy used to develop efficient blue emitters. mdpi.com Recent advances in thermally activated delayed fluorescence (TADF) materials for blue OLEDs also heavily rely on donor-acceptor structures, often incorporating biphenyl or similar aromatic units. beilstein-journals.orgbeilstein-journals.org

Synthesis of Fluorescent Probes and Dyes

The development of fluorescent probes and dyes is crucial for advancements in biological imaging and materials science. While direct synthesis of fluorescent probes from this compound is not extensively documented, its structural backbone is relevant to the creation of fluorescent systems. For instance, biaryl structures are common in fluorescent dyes, and the aldehyde group serves as a key reactive handle for incorporating the molecule into a larger chromophore system.

The general approach for creating fluorescent probes often involves the condensation of an aldehyde with other reagents to form extended π-conjugated systems, which are responsible for the material's fluorescent properties. The 3-(3,5-dimethylphenyl) group can influence the photophysical properties, such as the emission wavelength and quantum yield, of the resulting dye.

Ligand and Catalyst Precursor Development

The steric bulk and electronic nature of the 3-(3,5-dimethylphenyl) group make this benzaldehyde (B42025) derivative a candidate for the synthesis of specialized ligands for catalysis.

Preparation of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a reaction. Benzaldehyde derivatives are common starting materials for the synthesis of chiral ligands. The aldehyde functionality can be converted into various groups, such as imines or alcohols, which can then be incorporated into a larger chiral framework.

While specific examples detailing the use of this compound for this purpose are not prominent in the literature, the general synthetic routes for preparing chiral ligands often involve the reaction of an aldehyde with a chiral amine or alcohol. The resulting chiral Schiff bases or ethers can then act as ligands for metal-catalyzed asymmetric reactions. The 3,5-dimethylphenyl substituent would play a critical role in defining the steric environment around the metal center, which is a key factor in achieving high enantioselectivity.

Formation of Metal-Organic Framework (MOF) Building Units

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linkers. While this compound itself is not a typical MOF linker due to its single reactive aldehyde group, it can be chemically modified to become a suitable building block.

For example, the aldehyde group can be oxidized to a carboxylic acid. The resulting 3-(3,5-dimethylphenyl)benzoic acid could then be used as a linker in MOF synthesis. The dimethylphenyl group would project into the pores of the MOF, influencing its size, shape, and surface properties. This could be advantageous for applications such as gas storage or catalysis, where the nature of the internal pore environment is critical. Research on MOFs derived from the related 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid ligand has demonstrated the formation of diverse framework structures with interesting properties, suggesting the potential for the 3,5-dimethylphenyl isomer as well. nih.gov

Table 1: Potential MOF Linkers Derived from this compound

| Precursor | Potential Linker | Potential MOF Application |

|---|---|---|

| This compound | 3-(3,5-Dimethylphenyl)benzoic acid | Gas separation, catalysis |

Application in Chemo-Selective Reaction Development

Chemo-selectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. The aldehyde group of this compound can participate in a wide range of chemical transformations. Its reactivity can be finely tuned by the electronic effects of the biaryl system.

The development of chemo-selective reactions often involves the use of specific catalysts or reagents that can differentiate between similar functional groups. While there is a lack of specific studies on this compound in this context, its structure lends itself to investigations into selective transformations. For example, in a molecule containing multiple aldehyde groups with different electronic environments, a catalyst could be developed to selectively react with the aldehyde of the this compound moiety.

Advanced Spectroscopic and Structural Analysis of 3 3,5 Dimethylphenyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in 3-(3,5-Dimethylphenyl)benzaldehyde. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed for a complete structural assignment.

Advanced 2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is necessary. acs.orgresearchgate.netcapes.gov.brmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the adjacent protons on both aromatic rings, helping to trace their connectivity. For instance, the aldehyde proton would show a weak coupling to the proton at the 2-position of the benzaldehyde (B42025) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). acs.org It is essential for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). acs.org This is particularly powerful for identifying the quaternary carbons (which are not visible in HSQC) and for confirming the connection between the two aromatic rings. For example, correlations would be expected between the protons on one ring and the carbons of the other ring across the central C-C bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, providing crucial information about the molecule's three-dimensional structure and preferred conformation. researchgate.net For a biaryl system like this, NOESY can help determine the dihedral angle between the two rings by showing through-space interactions between the ortho-protons of one ring and the ortho-protons of the other.

Predicted ¹H and ¹³C NMR Data for this compound:

The following tables present the predicted chemical shifts (δ) in ppm, assuming chloroform-d (B32938) (CDCl₃) as the solvent. These predictions are based on standard substituent effects and data from similar biaryl compounds. researchgate.netnsf.gov

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde H | ~9.9 - 10.1 | s | - |

| Benzaldehyde Ring H2 | ~7.9 - 8.1 | s | - |

| Benzaldehyde Ring H4 | ~7.7 - 7.9 | d | ~7.5 |

| Benzaldehyde Ring H5 | ~7.5 - 7.7 | t | ~7.5 |

| Benzaldehyde Ring H6 | ~7.6 - 7.8 | d | ~7.5 |

| Dimethylphenyl Ring H2', H6' | ~7.2 - 7.4 | s | - |

| Dimethylphenyl Ring H4' | ~7.0 - 7.2 | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | ~192 |

| Benzaldehyde Ring C1 | ~137 |

| Benzaldehyde Ring C2 | ~130 |

| Benzaldehyde Ring C3 | ~142 |

| Benzaldehyde Ring C4 | ~135 |

| Benzaldehyde Ring C5 | ~129 |

| Benzaldehyde Ring C6 | ~130 |

| Dimethylphenyl Ring C1' | ~141 |

| Dimethylphenyl Ring C2', C6' | ~127 |

| Dimethylphenyl Ring C3', C5' | ~138 |

| Dimethylphenyl Ring C4' | ~130 |

Variable Temperature NMR Studies for Conformational Analysis

The C-C single bond connecting the two aryl rings allows for rotation, leading to different conformations (atropisomers). The planarity of the molecule is influenced by steric hindrance between the substituents on the rings. nih.govnih.gov In this compound, the lack of ortho substituents suggests a relatively low barrier to rotation and a preference for a non-planar conformation to minimize steric interactions between the rings.

Variable Temperature (VT) NMR studies would be conducted to probe these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals if the rate of rotation becomes slow on the NMR timescale. This allows for the calculation of the energy barrier (ΔG‡) to rotation, providing quantitative insight into the molecule's flexibility. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For C₁₅H₁₄O, the expected exact mass is 210.1045. HRMS would confirm this with high precision (typically within 5 ppm). acs.org

Furthermore, the fragmentation pattern in the mass spectrum gives valuable structural information. The molecule would first ionize to form the molecular ion [M]⁺•. Subsequent fragmentation would likely involve:

Loss of a hydrogen radical to form a stable acylium ion [M-H]⁺.

Loss of the aldehyde group (CHO) to form the biaryl radical cation [M-CHO]⁺.

Cleavage of the bond between the two rings, leading to fragments corresponding to the benzoyl cation and the dimethylphenyl radical, or the dimethylphenyl cation and the benzoyl radical.

Table 3: Predicted HRMS Fragmentation Data

| m/z (predicted) | Possible Fragment Ion | Formula |

|---|---|---|

| 210.1045 | [M]⁺• | [C₁₅H₁₄O]⁺• |

| 209.0966 | [M-H]⁺ | [C₁₅H₁₃O]⁺ |

| 181.1017 | [M-CHO]⁺ | [C₁₄H₁₃]⁺ |

| 105.0334 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net For this compound, these techniques would provide a characteristic fingerprint.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the aldehyde group, expected around 1700-1710 cm⁻¹, with the frequency being slightly lowered due to conjugation with the aromatic ring. researchgate.net Other key bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methyl groups (~2850-2960 cm⁻¹), and a series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often give strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | 2850-2820, 2750-2720 | Weak |

| C=O Stretch | ~1705 | ~1705 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1580, 1450 | 1600, 1580, 1450 | Medium-Strong |

X-ray Crystallography of this compound Derivatives or Complexes

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. Obtaining a suitable crystal of this compound itself, or a derivative, would provide a wealth of information.

Crystal Structure Elucidation and Solid-State Conformation

An X-ray crystal structure would precisely determine all bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two aromatic rings in the solid state. This would provide an experimental value for the ground-state conformation, which could then be compared with the results from theoretical calculations and NOESY NMR. nih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 3,5-Dimethylbenzaldehyde (B1265933) |

| 3-(bromomethyl)benzaldehyde |

Supramolecular Interactions in the Crystalline State

The carbonyl group of the benzaldehyde moiety is a key player in directing the crystal packing, primarily through the formation of C–H⋯O hydrogen bonds. nih.gov In many substituted benzaldehydes, these interactions lead to the formation of dimeric synthons or extended chains. nih.govnih.gov For instance, aromatic or aliphatic C-H donors can interact with the aldehydic oxygen atom, leading to well-defined packing motifs.

π–π stacking interactions are also expected to be a significant feature in the crystal packing of this compound. researchgate.netresearchgate.netmdpi.com These can occur between the phenyl and/or the dimethylphenyl rings of adjacent molecules, often in a parallel-displaced or T-shaped arrangement to maximize attractive forces and minimize repulsion. The presence of methyl groups on one of the rings can influence the nature and geometry of these stacking interactions.

An examination of related structures from the literature allows for the compilation of typical geometric parameters for these types of non-covalent interactions.

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference Compound Type |

|---|---|---|---|

| C–H⋯O | C–H⋯O=C | ~2.5 - 3.0 | Multi-substituted benzaldehydes nih.gov |

| C–H⋯π | C–H⋯π(arene) | ~2.7 - 2.9 | Multi-substituted benzaldehydes nih.gov |

| π–π stacking | arene⋯arene | ~3.3 - 3.8 (centroid-centroid) | Biphenyl derivatives researchgate.netresearchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that specifically detail the electronic structure and reactivity of 3-(3,5-Dimethylphenyl)benzaldehyde using quantum chemical methods.

There is no available research that has employed Density Functional Theory (DFT) to investigate the properties of this compound. Such studies would typically provide insights into optimized geometry, electronic properties like HOMO-LUMO gaps, and reactivity descriptors.

Similarly, no records of ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been found for this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, has not been reported in the scientific literature.

Prediction of Spectroscopic Properties

While experimental spectroscopic data may exist, there are no available computational studies focused on the prediction of spectroscopic properties such as NMR, IR, or UV-Vis spectra for this compound. These predictions are valuable for validating experimental findings and aiding in spectral assignments.

Computational Modeling of Reaction Mechanisms Involving this compound

No computational studies have been found that model the reaction mechanisms where this compound acts as a reactant, intermediate, or product. Such research would be crucial for understanding its synthetic pathways and chemical transformations.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations being performed to study the behavior of this compound, either in isolation or in its interactions with other molecules, such as solvents or biological macromolecules.

Future Directions and Emerging Research Avenues for 3 3,5 Dimethylphenyl Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of biaryl compounds has traditionally relied on well-established methods like the Suzuki-Miyaura cross-coupling reaction. researchgate.netsandiego.edu While effective, the drive towards greener and more efficient chemical processes necessitates the exploration of new synthetic strategies.

Future research in the synthesis of 3-(3,5-Dimethylphenyl)benzaldehyde is likely to focus on:

C-H Functionalization: Direct C-H arylation is a powerful technique that avoids the need for pre-functionalized starting materials, thus increasing atom economy and reducing waste. uva.nl The development of catalytic systems, such as those based on palladium with specific ligands, could enable the direct coupling of 3,5-dimethylbenzene with a suitable benzaldehyde (B42025) precursor, or vice-versa. uva.nlresearchgate.net This approach offers a more sustainable route to the target molecule. uva.nl

Metal-Free Synthesis: To circumvent the challenges associated with residual heavy metals from traditional cross-coupling reactions, metal-free synthetic methods are gaining traction. scientificupdate.com One such innovative approach is "photosplicing," which uses light to induce a metal-free biaryl coupling. scientificupdate.com Investigating the applicability of such methods for the synthesis of this compound could open up new, environmentally benign manufacturing processes. scientificupdate.com

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reaction control. The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production. scientificupdate.com

Electrochemical Synthesis: Organic electrosynthesis is emerging as a sustainable and powerful tool for constructing C-C bonds. mdpi.com The development of electrochemical methods for the coupling of aryl halides with organoboron reagents, for instance, could provide a green alternative for the synthesis of this compound and its derivatives. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Functionalization | Increased atom economy, reduced waste | Development of selective and efficient catalysts |

| Metal-Free Photosplicing | Avoidance of heavy metal contamination | Exploration of photochemical reaction conditions |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in a flow reactor |

| Electrochemical Synthesis | Use of electricity as a green reagent | Design of suitable electrochemical cells and conditions |

Exploration of Unconventional Reactivity Patterns

The steric hindrance imposed by the 3,5-dimethylphenyl group can influence the reactivity of the benzaldehyde moiety in this compound. This can be exploited to explore unconventional reactivity patterns.

Future research could investigate:

Sterically-Influenced Reactions: The steric bulk of the biaryl scaffold can direct reactions to occur at specific sites or favor the formation of particular stereoisomers. reddit.com For instance, in reactions involving the aldehyde group, the steric hindrance could be leveraged to achieve selective transformations that are not possible with less hindered benzaldehydes.

Atroposelective Reactions: Biaryl aldehydes can exhibit axial chirality, and the development of catalytic methods for their atroposelective synthesis is an active area of research. rsc.orgacs.org Future work could focus on developing chiral catalysts that can control the stereochemistry of the biaryl axis in this compound during its synthesis or subsequent transformations.

Radical Reactions: Intramolecular radical aryl migration has been shown to be a viable method for the synthesis of biaryls. researchgate.net Exploring the potential of radical-based transformations involving this compound could lead to the discovery of novel reaction pathways and the synthesis of unique derivatives.

Integration into Advanced Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for the construction of complex and functional molecular assemblies. nih.gov The unique structure of this compound makes it an attractive building block for supramolecular systems.

Potential research directions include:

Host-Guest Chemistry: The electron-rich cavity of biaryl macrocycles can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. nih.gov Derivatives of this compound could be incorporated into larger macrocyclic structures, such as biphenarenes, to create novel host molecules with tailored recognition properties. nih.gov

Chiral Recognition: The development of supramolecular systems capable of chiral recognition is of great interest. doi.orgnih.gov By incorporating chiral elements into assemblies containing this compound, it may be possible to create sensors that can distinguish between enantiomers of other molecules. doi.orgnih.gov

Self-Assembled Materials: The directional nature of non-covalent interactions can be used to guide the self-assembly of molecules into well-defined nanostructures. Future research could explore the self-assembly of this compound derivatives into functional materials such as gels, liquid crystals, or porous frameworks.

Design of Next-Generation Functional Materials

The biaryl unit is a key component in many functional materials, including those used in organic electronics and pharmaceuticals. numberanalytics.comnih.gov The specific substitution pattern of this compound offers opportunities for the design of new materials with tailored properties.

Emerging research could focus on:

Organic Electronics: Biaryl scaffolds are prevalent in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through further functionalization to create new materials for these applications.

Bioactive Scaffolds: The biaryl motif is found in numerous biologically active compounds and is considered a privileged structure in drug discovery. nih.govmdpi.com Derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents. nih.gov For example, isoquinoline-based biaryls have shown promise as microtubule inhibitors for cancer therapy. nih.gov

Porous Organic Polymers: The rigid structure of biaryl compounds makes them suitable building blocks for the synthesis of porous organic polymers (POPs). These materials have potential applications in gas storage, separation, and catalysis.

| Application Area | Potential Role of this compound | Key Research Focus |

| Organic Electronics | As a building block for new semiconducting materials | Tuning of electronic properties through derivatization |

| Medicinal Chemistry | As a scaffold for the design of new drug candidates | Synthesis and biological evaluation of derivatives |

| Porous Materials | As a rigid linker for the construction of porous frameworks | Control of pore size and functionality |

Computational Design of New Derivatives with Tuned Properties

Computational chemistry and data-driven approaches are becoming increasingly important in the design and discovery of new molecules and materials. researchgate.netrsc.org These tools can be used to predict the properties of new derivatives of this compound and guide synthetic efforts.

Future research in this area could involve:

Structure-Property Relationships: Computational models can be used to establish relationships between the structure of this compound derivatives and their properties, such as electronic absorption, fluorescence, and binding affinity to biological targets. nih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be screened computationally to identify candidates with desired properties for specific applications.

Catalyst Design: Computational methods can aid in the design of new catalysts for the synthesis of this compound and its derivatives, as well as for its use in catalytic applications. researchgate.net

Expanding the Scope of Catalytic Applications